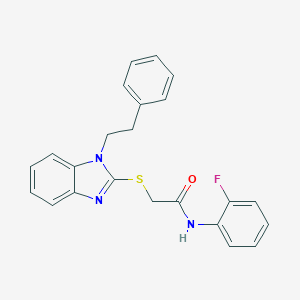
1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-308134, also known as 4,7-dimethyl-1,10-phenanthroline monohydrate, is a heterocyclic organic compound. It is a derivative of phenanthroline, which is a nitrogen-containing ligand commonly used in coordination chemistry. The compound has a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dimethyl-1,10-phenanthroline monohydrate typically involves the methylation of 1,10-phenanthroline. The reaction is carried out under controlled conditions using methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of 4,7-dimethyl-1,10-phenanthroline monohydrate involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Types of Reactions:
Oxidation: 4,7-dimethyl-1,10-phenanthroline monohydrate can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of phenanthroline derivatives.
Substitution: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydrophenanthroline derivatives .
Scientific Research Applications
4,7-dimethyl-1,10-phenanthroline monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is used in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of sensors and other analytical devices for detecting metal ions.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-1,10-phenanthroline monohydrate involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can modulate various biochemical and chemical processes. The molecular targets include metal-dependent enzymes and other metalloproteins. The pathways involved are primarily related to metal ion homeostasis and redox reactions .
Comparison with Similar Compounds
1,10-phenanthroline: The parent compound, which lacks the methyl groups at positions 4 and 7.
2,9-dimethyl-1,10-phenanthroline: Another derivative with methyl groups at different positions.
Comparison: 4,7-dimethyl-1,10-phenanthroline monohydrate is unique due to the specific positioning of the methyl groups, which can influence its binding affinity and selectivity for metal ions. This makes it particularly useful in applications where specific metal ion coordination is required .
Properties
Molecular Formula |
C14H17N3O2S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C14H17N3O2S2/c1-21(18,19)17-9-7-16(8-10-17)14-15-13(11-20-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
JOEFKWBADBWUBG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2-{4-[(2-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)acetate](/img/structure/B394862.png)
![2-mercapto-3-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B394863.png)
![N-[2-(2-isopropylphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B394864.png)
![N-(2,4-difluorophenyl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B394866.png)
![2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B394868.png)
![2-{4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B394869.png)
![2-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B394870.png)

![3-(4-Propoxyphenyl)-1-pyridin-3-ylbenzo[f]quinoline](/img/structure/B394875.png)


![7-(4-chlorophenyl)-1,3-dimethyl-8-(phenylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B394882.png)
